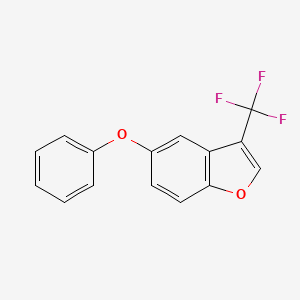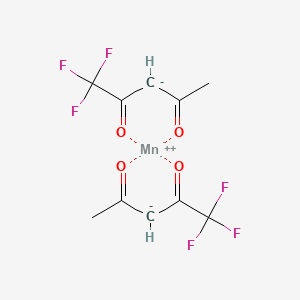
Manganese(2+);1,1,1-trifluoropentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoro-2,4-pentanedionato)manganese(II) is an organometallic compound with the molecular formula C10H8F6MnO4 and a molecular weight of 361.10 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is typically available as pale yellow crystals or powder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoro-2,4-pentanedionato)manganese(II) involves the reaction of manganese(II) salts with trifluoroacetylacetone. The reaction is typically carried out in an organic solvent such as ethanol or acetone under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Bis(trifluoro-2,4-pentanedionato)manganese(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity manganese(II) salts and trifluoroacetylacetone, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoro-2,4-pentanedionato)manganese(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or elemental manganese.
Substitution: Ligand substitution reactions can occur, where the trifluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(0) or manganese(I) species .
Aplicaciones Científicas De Investigación
Bis(trifluoro-2,4-pentanedionato)manganese(II) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metal-based drugs.
Mecanismo De Acción
The mechanism of action of Bis(trifluoro-2,4-pentanedionato)manganese(II) involves its ability to coordinate with various ligands and participate in redox reactions. The manganese center can undergo changes in oxidation state, which is crucial for its catalytic activity and interactions with other molecules. The trifluoro-2,4-pentanedionato ligands stabilize the manganese center and influence its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Manganese(II) acetylacetonate
- Manganese(III) acetylacetonate
- Manganese(II) hexafluoroacetylacetonate
Uniqueness
Bis(trifluoro-2,4-pentanedionato)manganese(II) is unique due to the presence of trifluoromethyl groups in its ligands, which enhance its volatility and stability compared to other manganese acetylacetonate complexes. This makes it particularly useful in applications requiring high-purity and volatile manganese sources .
Propiedades
Fórmula molecular |
C10H8F6MnO4 |
|---|---|
Peso molecular |
361.10 g/mol |
Nombre IUPAC |
manganese(2+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/2C5H4F3O2.Mn/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
Clave InChI |
OCVSKGKJBBYBQO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


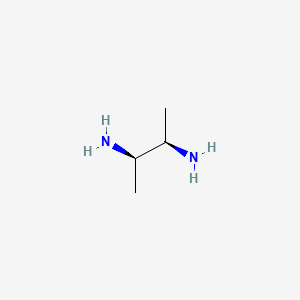
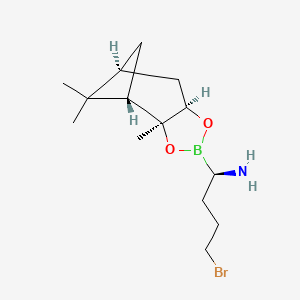

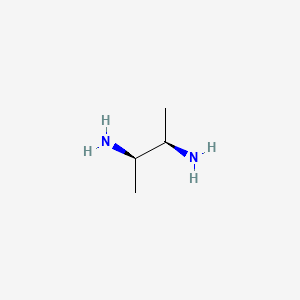
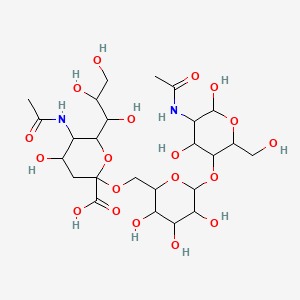
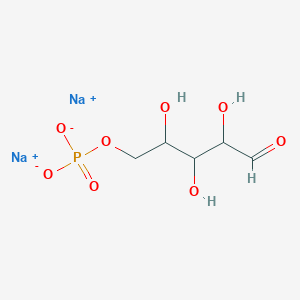
![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
![Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI)](/img/structure/B12325624.png)
![1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12325630.png)
![[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12325632.png)
![4-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B12325639.png)
![1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12325645.png)
![(1,6,10,10,14,18,21,21-Octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) acetate](/img/structure/B12325660.png)
